Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 2138186-98-6
VCID: VC7026813
InChI: InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h6,10-11,15H,4-5,7-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2CCC1C=C(C2)CO
Molecular Formula: C13H21NO3
Molecular Weight: 239.315

Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

CAS No.: 2138186-98-6

Cat. No.: VC7026813

Molecular Formula: C13H21NO3

Molecular Weight: 239.315

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate - 2138186-98-6

Specification

CAS No. 2138186-98-6
Molecular Formula C13H21NO3
Molecular Weight 239.315
IUPAC Name tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Standard InChI InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h6,10-11,15H,4-5,7-8H2,1-3H3
Standard InChI Key HJXWPKPVSDNPGM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCC1C=C(C2)CO

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the azabicyclo[3.2.1]octene family, characterized by a seven-membered bicyclic framework containing one nitrogen atom. The numbering of the bicyclic system follows IUPAC conventions, with the bridgehead nitrogen at position 8. The tert-butyl carbamate group at position 8 acts as a protective moiety for the secondary amine, while the hydroxymethyl substituent at position 3 introduces polarity and synthetic versatility .

Table 1: Key Structural Features

FeatureDescription
Bicyclic frameworkAzabicyclo[3.2.1]oct-2-ene scaffold with bridgehead nitrogen
Substituents- 3-position: Hydroxymethyl (-CH2OH)
- 8-position: tert-Butyloxycarbonyl (Boc) group
Molecular formulaC13H21NO3
Molecular weight239.31 g/mol (calculated)

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations .

Synthetic Approaches

Precursor Utilization

The synthesis of tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate likely derives from intermediates such as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6), a well-documented precursor . This ketone intermediate undergoes reduction to introduce the hydroxymethyl group.

Key Reaction Steps:

  • Boc Protection: Nortropinone hydrochloride is treated with di-tert-butyl dicarbonate in the presence of triethylamine to form tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (yield: 94.5%) .

  • Enol Triflation: The ketone is converted to its enol triflate using reagents like N-phenyltrifluoromethanesulfonimide and lithium bis(trimethylsilyl)amide (LDA) in tetrahydrofuran (THF) at low temperatures (yield: 78–92%) .

  • Hydroxymethylation: The triflate intermediate undergoes nucleophilic substitution with formaldehyde or a hydroxymethyl source, though exact conditions for this step require further experimental validation.

Table 2: Representative Synthetic Yields

IntermediateReaction ConditionsYield
Boc-protected ketoneDi-tert-butyl dicarbonate, Et3N, CH2Cl294.5%
Enol triflate derivativeLDA, THF, -78°C to rt78–92%

Stereochemical Considerations

Physicochemical Properties

While direct measurements for tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate are unavailable, analog data provide reasonable estimates:

Table 3: Predicted Physicochemical Properties

PropertyValue (Predicted)Source Compound
LogP (octanol-water)1.61CAS 185099-67-6
Water solubility3.67–7.29 mg/mLCAS 185099-67-6
Topological polar surface46.61 ŲCAS 185099-67-6
Hydrogen bond donors1 (hydroxymethyl -OH)Estimated

The hydroxymethyl group increases hydrophilicity compared to the triflate or ketone analogs, potentially improving aqueous solubility for biological applications .

Pharmacological Relevance

Antibiotic and Antiviral Applications

Structurally related azabicyclo compounds exhibit antibiotic and antiviral activity, likely due to their ability to inhibit microbial enzymes or viral proteases . The hydroxymethyl group may enhance binding affinity through hydrogen-bond interactions with target proteins.

Central Nervous System (CNS) Penetration

The compound’s moderate molecular weight (239.31 g/mol) and LogP (1.61) suggest blood-brain barrier permeability, making it a candidate for neuropharmaceutical development .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective hydroxymethylation.

  • Biological Screening: Evaluate antimicrobial and CNS activity in vitro and in vivo.

  • Crystallographic Studies: Resolve three-dimensional structure to guide structure-activity relationship (SAR) studies.

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